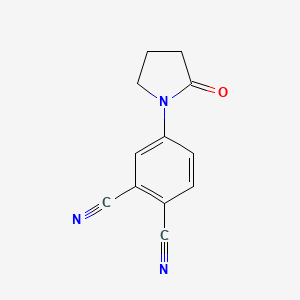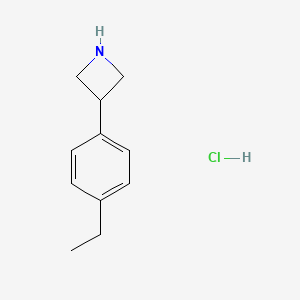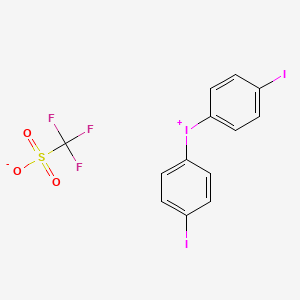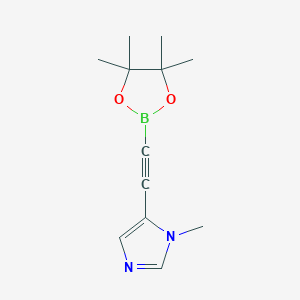![molecular formula C13H19FN4O4 B13709501 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is an organic compound that features a pyridine ring substituted with a fluorine atom and a long chain of ethoxy groups terminated with an azide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2-fluoropyridine.
Ethoxylation: The pyridine ring is subjected to ethoxylation reactions to introduce the ethoxy groups. This is usually achieved through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Azidation: The terminal hydroxyl group of the ethoxy chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine can undergo various chemical reactions:
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form triazoles.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the fluorine atom on the pyridine ring.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules through click chemistry.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable triazole linkages.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine primarily involves its reactivity due to the azide group and the fluorine atom. The azide group can undergo cycloaddition reactions, while the fluorine atom can be substituted by nucleophiles. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- Azido-dPEG 4-acid
Uniqueness
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine is unique due to the presence of both a fluorine atom on the pyridine ring and a long chain of ethoxy groups terminated with an azide group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
Molekularformel |
C13H19FN4O4 |
|---|---|
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine |
InChI |
InChI=1S/C13H19FN4O4/c14-13-12(2-1-3-16-13)22-11-10-21-9-8-20-7-6-19-5-4-17-18-15/h1-3H,4-11H2 |
InChI-Schlüssel |
HZXOOAKGEHCHTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)F)OCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)

![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)


![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)




![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)



